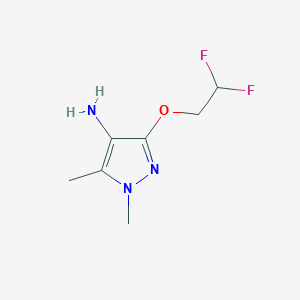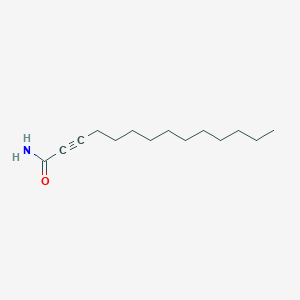
Tetradec-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-2-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making it a valuable compound in organic synthesis and various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-2-ynamide typically involves the reaction of an amide with an electrophile in the presence of a base. One common method uses trichloroethene as a two-carbon synthon, allowing for the conversion of a wide range of amides and electrophiles into the corresponding ynamides . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis methods ensures a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetradec-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce diketones, while reduction can yield alkenes or alkanes. Substitution reactions can lead to a wide range of substituted ynamides .
Aplicaciones Científicas De Investigación
Tetradec-2-ynamide has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetradec-2-ynamide involves its highly polarized triple bond, which can interact with various molecular targets. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, allowing it to participate in a wide range of chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- Hexadec-2-ynamide
- Octadec-2-ynamide
- Dodec-2-ynamide
Uniqueness
Tetradec-2-ynamide is unique due to its specific chain length and the presence of the electron-withdrawing group on the nitrogen atom. This combination imparts distinct reactivity and selectivity, making it a valuable compound for various applications. Compared to other ynamides, this compound offers a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and industrial processes .
Propiedades
Número CAS |
920287-04-3 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
tetradec-2-ynamide |
InChI |
InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-11H2,1H3,(H2,15,16) |
Clave InChI |
QXYOKNDCBDUOIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC#CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
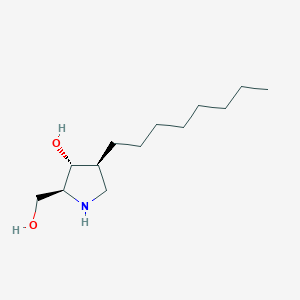

![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
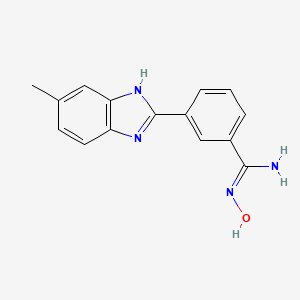
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
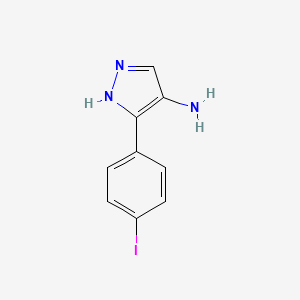
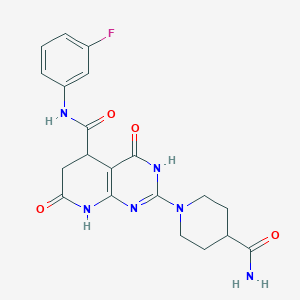
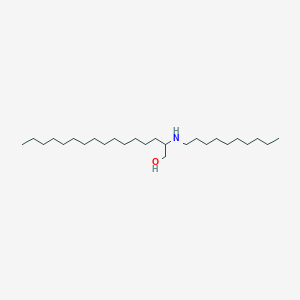
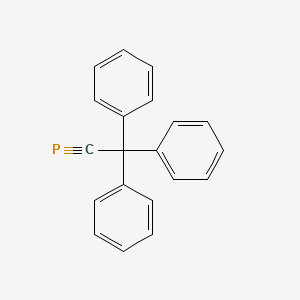
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
